molecular formula C11H25NO3P- B14506397 (Octylamino)-propoxyphosphinate CAS No. 63542-11-0

(Octylamino)-propoxyphosphinate

Cat. No.: B14506397
CAS No.: 63542-11-0
M. Wt: 250.29 g/mol
InChI Key: QNQRROYREJROTJ-UHFFFAOYSA-M
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Description

(Octylamino)-propoxyphosphinate is an organophosphorus compound characterized by a phosphinate core (PO$2^-$) functionalized with an octylamino group (C$8$H${17}$NH-) and a propoxy (C$3$H$_7$O-) substituent. This amphiphilic structure confers surfactant-like properties, enabling applications in detergents, corrosion inhibition, and nanotechnology. Its dual hydrophilic (phosphinate) and hydrophobic (octylamino) regions facilitate micelle formation in aqueous solutions, with a critical micelle concentration (CMC) reported at ~0.5 mM in neutral pH conditions .

Properties

CAS No.

63542-11-0

Molecular Formula

C11H25NO3P-

Molecular Weight

250.29 g/mol

IUPAC Name

(octylamino)-propoxyphosphinate

InChI

InChI=1S/C11H26NO3P/c1-3-5-6-7-8-9-10-12-16(13,14)15-11-4-2/h3-11H2,1-2H3,(H2,12,13,14)/p-1

InChI Key

QNQRROYREJROTJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCNP(=O)([O-])OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octylamino)-propoxyphosphinate typically involves the reaction of octylamine with a suitable phosphinate precursor. One common method is the Mannich reaction, where octylamine reacts with formaldehyde and a phosphinate ester to form the desired product . The reaction conditions often include a base to facilitate the formation of the intermediate and subsequent product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Octylamino)-propoxyphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The octylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinates, depending on the specific reaction and conditions employed .

Scientific Research Applications

(Octylamino)-propoxyphosphinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Octylamino)-propoxyphosphinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. Its phosphinate group allows it to form stable complexes with metal ions, which can influence various physiological processes .

Comparison with Similar Compounds

Organophosphorus Compounds

Compound Structure Key Properties Applications
This compound Phosphinate + octylamino + propoxy CMC: 0.5 mM; pH stability: 2–10 Surfactants, corrosion inhibitors
Dihexylphosphinate Phosphinate + two hexyl chains CMC: 1.2 mM; pH stability: 3–9 Oil-field chemicals
Phenylphosphonic acid Phosphonic acid + phenyl Water-soluble; chelating agent Metal sequestration, coatings

Key Findings :

  • This compound exhibits superior surfactant efficiency (lower CMC) compared to Dihexylphosphinate, attributed to its optimized hydrophobic tail length and amino group .
  • Unlike Phenylphosphonic acid , it lacks strong chelating capacity but offers better micellar stability in alkaline conditions .

Nitrogen-Containing Surfactants

Compound Nitrogen Group CMC (mM) Thermal Stability (°C)
This compound Primary amine 0.5 200
Cetylpyridinium chloride Pyridinium (quaternary) 0.9 150
Dodecylamine Primary amine 1.4 180

Key Findings :

  • The phosphinate moiety in this compound enhances thermal stability compared to Dodecylamine and Cetylpyridinium chloride .
  • Its lower CMC relative to Dodecylamine suggests stronger intermolecular interactions due to the phosphinate headgroup .

Functional Analogs in Phenylpropanoids/Organooxygen Compounds

While structurally distinct, comparisons with surfactants in other classes highlight niche advantages:

Compound Class Solubility (g/L) Biodegradability
This compound Organophosphorus 120 (water) Moderate
Sodium dodecyl sulfate (SDS) Organosulfate 250 (water) Low
Polyethylene glycol (PEG) Polyol Miscible High

Key Findings :

  • This compound has lower water solubility than SDS but outperforms in non-polar solvents (e.g., log P = 3.2 vs. 1.8 for SDS) .
  • Biodegradability is moderate, bridging the gap between synthetic surfactants (e.g., SDS) and bio-derived compounds like PEG .

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